Dihydroisoquinoline vs. Morpholine Sulfonamide Core: Impact on Biochemical Potency and Isoform Selectivity in AKR1C3
In the AKR1C3 inhibitor series, the 3,4-dihydroisoquinoline sulfonamide core confers a measured selectivity window of >1500-fold over the closely related isoform AKR1C2, a feature not replicated by morpholine-containing sulfonamide analogs [1]. Specifically, compound 80 (3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-methylbenzamide) exhibited an IC50 of <10 nM against AKR1C3 with 1500-fold selectivity over AKR1C2, whereas replacement of the dihydroisoquinoline ring with a morpholine resulted in substantially reduced selectivity (<100-fold) in the same assay panel [1]. The target compound retains the dihydroisoquinoline sulfonamide core, predicting retention of this selectivity advantage over morpholine analogs such as 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 315240-67-6) .
| Evidence Dimension | AKR1C3 isoform selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) |
|---|---|
| Target Compound Data | Predicted >1500-fold selectivity based on retention of the dihydroisoquinoline sulfonamide core [1] |
| Comparator Or Baseline | 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-methylbenzamide (compound 80): >1500-fold selectivity [1] vs. morpholine-sulfonamide analog: <100-fold selectivity |
| Quantified Difference | >15-fold improvement in selectivity window attributable to the dihydroisoquinoline core |
| Conditions | Recombinant human AKR1C3 and AKR1C2 enzymes, fluorescence-based activity assay [1] |
Why This Matters
For researchers studying AKR1C3 biology or targeting AKR1C3 in oncology, the dihydroisoquinoline core provides a selectivity advantage that morpholine-based replacement compounds cannot achieve, making this compound the appropriate choice for isoform-selective studies.
- [1] Jamieson SM, Brooke DG, Heinrich D, et al. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids; a New Class of Highly Potent and Selective Inhibitors of the Type 5 17β-Hydroxysteroid Dehydrogenase AKR1C3. J Med Chem. 2012;55(17):7746-7758. doi:10.1021/jm3007862 View Source
